molecular formula C21H26N6O2 B2744262 3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-69-6

3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2744262
CAS RN: 898448-69-6
M. Wt: 394.479
InChI Key: NMHAIOPTXLCYFZ-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazine class of compounds . These are nitrogen-containing heterocycles that have been studied for their diverse biological activities .


Synthesis Analysis

Related compounds, such as 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, have been synthesized by oxidative nitration of the corresponding cyclic hydrazines or dehydration of 4-hydroxy-1,4-dihydro derivatives in acidic medium .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . The lengths and bond angles, as well as the packing of molecules in crystals, have been considered .


Chemical Reactions Analysis

In a related study, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like IR, 1H, 13C, and 31P NMR, and mass spectra .

Scientific Research Applications

Chemical Structure and Molecular Interaction Studies

  • Intermolecular Interactions and Molecular Structures : The study on N-(4-tert-Butylbenzyl)phthalimide provides insights into the molecular structure of a compound with tert-butyl groups, illustrating how intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π and π–π interactions contribute to the formation of a three-dimensional network. This type of research is fundamental in understanding how similar chemical compounds might interact at the molecular level (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound and its derivatives. Given the biological activity of related compounds , it could be interesting to investigate the potential biological activity of this compound.

properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-13-8-7-9-14(10-13)11-27-19-22-17-16(18(28)25(6)20(29)24(17)5)26(19)12-15(23-27)21(2,3)4/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHAIOPTXLCYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=NC4=C(N3CC(=N2)C(C)(C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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